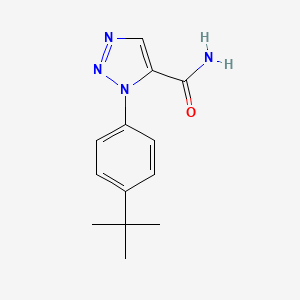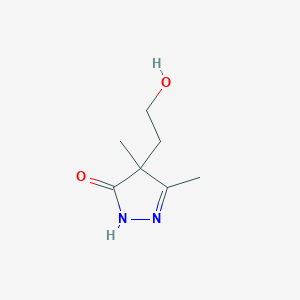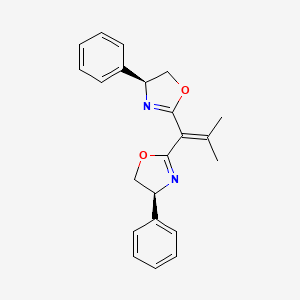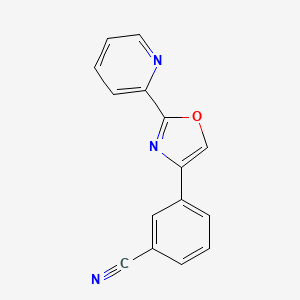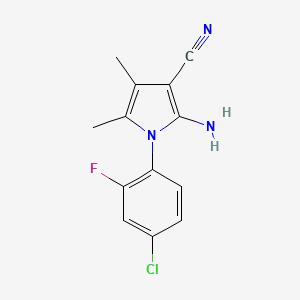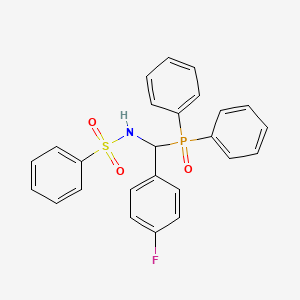![molecular formula C10H10Br2N2 B12878198 3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine CAS No. 141401-54-9](/img/structure/B12878198.png)
3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine atoms at the 3rd and 6th positions, and an isopropyl group at the 2nd position of the pyrazolo[1,5-a]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine typically involves the bromination of 2-isopropylpyrazolo[1,5-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules for various research purposes.
作用機序
The mechanism of action of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazolopyridine ring system play crucial roles in its binding affinity and specificity. The isopropyl group may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
3,6-Dichloro-2-isopropylpyrazolo[1,5-a]pyridine: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
3,6-Dibromo-2-methylpyrazolo[1,5-a]pyridine: Similar structure but with a methyl group instead of an isopropyl group, which may influence its physical and chemical properties.
3,6-Dibromo-2-phenylpyrazolo[1,5-a]pyridine: Similar structure but with a phenyl group, which may enhance its aromaticity and potential interactions with biological targets.
These comparisons highlight the uniqueness of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine in terms of its specific substituents and their impact on its properties and applications.
特性
CAS番号 |
141401-54-9 |
|---|---|
分子式 |
C10H10Br2N2 |
分子量 |
318.01 g/mol |
IUPAC名 |
3,6-dibromo-2-propan-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10Br2N2/c1-6(2)10-9(12)8-4-3-7(11)5-14(8)13-10/h3-6H,1-2H3 |
InChIキー |
KIIBZKPPWFCFDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN2C=C(C=CC2=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)

![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
